molecular formula C12H16N2O B3121686 N-[4-(dimethylamino)phenyl]-2-methylacrylamide CAS No. 2918-68-5

N-[4-(dimethylamino)phenyl]-2-methylacrylamide

Cat. No.: B3121686
CAS No.: 2918-68-5
M. Wt: 204.27 g/mol
InChI Key: LHNMCWVJLLAVCZ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-methylacrylamide is an organic compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a methylacrylamide moiety

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-methylacrylamide has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments, as well as in the formulation of specialty coatings and adhesives.

Safety and Hazards

The safety data sheet for a related compound, p-Dimethylaminobenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

Future Directions

The future directions for “N-[4-(dimethylamino)phenyl]-2-methylacrylamide” and its related compounds could involve their use in the synthesis of many compounds such as azo dyes and dithiocarbamate . They could also be used in kinetic resolution experiments of mainly secondary alcohols and Evans auxiliary type amides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-methylacrylamide typically involves the reaction of 4-(dimethylamino)aniline with 2-methylacryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-methylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the para position relative to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylamide moiety can undergo polymerization or cross-linking reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]methacrylamide
  • N-[4-(dimethylamino)phenyl]acrylamide
  • N-[4-(dimethylamino)phenyl]propionamide

Uniqueness

N-[4-(dimethylamino)phenyl]-2-methylacrylamide is unique due to the presence of the 2-methylacrylamide moiety, which imparts distinct reactivity and polymerization characteristics compared to its analogs. This uniqueness makes it valuable in applications requiring specific chemical and physical properties.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)12(15)13-10-5-7-11(8-6-10)14(3)4/h5-8H,1H2,2-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNMCWVJLLAVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229029
Record name N-[4-(Dimethylamino)phenyl]-2-methyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2918-68-5
Record name N-[4-(Dimethylamino)phenyl]-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2918-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Dimethylamino)phenyl]-2-methyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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